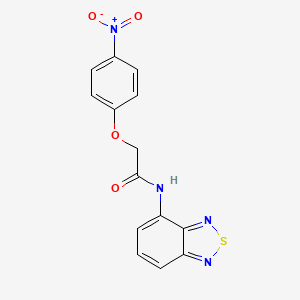
2-(2,6-dichlorobenzyl)-4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions, including condensation and cyclization processes, to introduce various functional groups into the pyrimidine core. For example, 3-component reactions involving aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride have been used for the synthesis of novel pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry in generating complex molecules (Deshmukh et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their planarity and the substitution pattern, significantly affects their electronic structure and intermolecular interactions. For instance, studies on isostructural pyrimidine compounds have shown how the pyrimidine ring's planarity and substituent effects influence the hydrogen bonding patterns, highlighting the role of molecular structure in determining the compound's properties and reactivity (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including substitutions and cyclizations, that allow for the introduction or modification of functional groups. These reactions are crucial for exploring the chemical properties of these compounds, such as their reactivity towards nucleophiles or electrophiles and the formation of complex heterocyclic systems (E. A. Bakhite et al., 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Research on these compounds often includes characterizing their physical properties through techniques like NMR, IR spectroscopy, and X-ray crystallography to understand how structural variations impact these properties (M. Kadir et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including their acidity, basicity, and reactivity patterns, are central to their chemical behavior and applications. Studies focusing on the synthesis and reactivity of pyrimidine derivatives help elucidate these properties, contributing to the broader understanding of pyrimidine chemistry and its potential applications in various fields (Jinbao Xiang et al., 2011).
科学的研究の応用
Synthesis of Novel Compounds
- Research on the synthesis of novel pyrido and thieno derivatives, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, demonstrates the interest in developing new molecules with potential biological activities. These compounds serve as synthons for further chemical transformations and may contribute to the discovery of new drugs or materials (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Agents
- The development of Schiff bases from pyridine-bridged 2,6-bis-carboxamide and their evaluation as potential antimicrobial agents highlight the importance of pyridine and carboxamide derivatives in designing new antimicrobials. These compounds have shown significant activity against various bacterial and fungal strains, comparable to known antibiotics (Al-Omar & Amr, 2010).
Anticancer and Anti-inflammatory Agents
- Novel benzodifuranyl derivatives, including pyrimidine and oxadiazepine structures, have been synthesized and tested for their anti-inflammatory and analgesic properties. Some of these compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2), with significant analgesic and anti-inflammatory effects. This research underscores the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzyme Inhibition for Disease Treatment
- The synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents indicate the versatility of pyrimidine derivatives in medicinal chemistry. These compounds have shown promising results in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Analgesic Properties Enhancement
- Chemical modifications aimed at optimizing the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, particularly to enhance their analgesic properties, reveal the continuous effort in modifying existing compounds to achieve better therapeutic outcomes. This research contributes to understanding how structural changes can affect biological activity and aid in the development of more effective pain management drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-(2-pyridin-2-ylethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-26(10-8-13-5-2-3-9-23-13)20(28)15-12-24-18(25-19(15)27)11-14-16(21)6-4-7-17(14)22/h2-7,9,12H,8,10-11H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSACEQRSEJUIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorobenzyl)-4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)pyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)


![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)
![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)
